Disperse Blue 148
CAS No.: 52239-04-0
Cat. No.: VC0007399
Molecular Formula: C₁₉H₁₉N₅O₄S
Molecular Weight: 413.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 52239-04-0 |
---|---|
Molecular Formula | C₁₉H₁₉N₅O₄S |
Molecular Weight | 413.5 g/mol |
IUPAC Name | methyl 3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]propanoate |
Standard InChI | InChI=1S/C19H19N5O4S/c1-3-23(11-10-18(25)28-2)14-6-4-13(5-7-14)20-21-19-16-12-15(24(26)27)8-9-17(16)22-29-19/h4-9,12H,3,10-11H2,1-2H3 |
Standard InChI Key | VHLFTCNAACYPDY-UHFFFAOYSA-N |
SMILES | CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Canonical SMILES | CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Chemical Identity and Molecular Characteristics
Structural Configuration
Disperse Blue 148 belongs to the monoazo dye class, featuring a benzisothiazole backbone conjugated with nitro and ethylphenylamino groups. X-ray diffraction studies confirm a coplanar molecular arrangement between the phenyl and benzisothiazole rings, facilitating π-π stacking interactions that enhance crystalline stability . The compound’s molecular formula is , with a molecular weight of 413.45 g/mol .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Registry Number | 52239-04-0 / 61968-29-4 | |
Density | 1.38 g/cm³ | |
Boiling Point | 597.5°C at 760 mmHg | |
Flash Point | 315.2°C | |
Solubility in DMSO | 48.37 mM (20 mg/mL) |
Crystalline Polymorphism
Powder X-ray diffraction (PXRD) analyses identified a previously unreported crystalline phase (designated δ-form) with a melting point exceeding those of known α, β, and γ polymorphs. This δ-phase exhibits dimeric packing stabilized by intermolecular hydrogen bonds between nitro oxygen atoms and adjacent aromatic protons, explaining its superior thermal resilience in high-temperature dyeing processes .
Synthesis and Manufacturing
Diazo-Coupling Reaction
Industrial production involves a two-step sequence:
-
Diazotization: 5-Nitro-1,3-dihydrobenzo[c]isothiazol-3-amine is treated with nitrous acid () at 0–5°C to generate the diazonium salt .
-
Coupling: The diazonium intermediate reacts with methyl 3-(ethyl(phenyl)amino)propanoate in weakly acidic conditions (pH 4–5), yielding Disperse Blue 148 as a deep blue precipitate .
Table 2: Reaction Conditions
Parameter | Value | Source |
---|---|---|
Diazotization Temperature | 0–5°C | |
Coupling pH | 4.0–5.0 | |
Yield | 78–85% (industrial scale) |
Crystallization Optimization
Controlled cooling of the reaction mixture (0.5°C/min) in ethanol-water (3:1 v/v) produces the δ-polymorph preferentially. This method, patented by Qian et al., achieves >95% phase purity, critical for consistent dye batch quality .
Physicochemical and Performance Properties
Fastness Characteristics
Disperse Blue 148 demonstrates excellent fastness on acetate and polyester substrates, as per ISO testing protocols:
Table 3: Fastness Ratings (ISO Standards)
Test | Fading | Staining | Source |
---|---|---|---|
Light Fastness | 5–6 | 4–5 | |
Wash Fastness (60°C) | 4 | 4 | |
Perspiration | 3–4 | 4 | |
Ironing (180°C) | 4 | – |
Thermal Stability
Thermogravimetric analysis (TGA) shows 5% mass loss at 298°C for the δ-form, outperforming α (275°C) and β (282°C) variants. This property enables its use in high-temperature dyeing (130–140°C) without decomposition .
Industrial Applications
Textile Dyeing
As a trichromatic component, Disperse Blue 148 is blended with yellow and red disperse dyes to achieve black and navy shades on polyester. Its compatibility with carrier-free dyeing systems reduces environmental impact compared to traditional benzidine-based dyes .
Specialty Applications
Recent patent CN112500717B discloses a dye composition combining Disperse Blue 148 (5–95%) with heterocyclic disperse dyes to improve color depth on microfibers. This formulation increases shade intensity by 15–20% compared to single-dye systems .
Environmental Impact and Degradation
Biodegradation Challenges
Decolorization studies using Pleurotus sajor-caju laccase show only 25% removal of Disperse Blue 148 after 24 hours, significantly lower than Disperse Red 343 (58.6%). The dye’s sulfonic acid groups and crystalline stability hinder enzymatic attack .
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